molecular formula C23H19N5OS B308212 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308212
M. Wt: 413.5 g/mol
InChI Key: GYSINSDVSAXSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a triazino-benzoxazepine core with a pyridine ring and a 4-methylbenzylthio substituent

Preparation Methods

The synthesis of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the triazino-benzoxazepine core, followed by the introduction of the pyridine ring and the 4-methylbenzylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or the benzoxazepine core, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway or activate a receptor involved in cell signaling. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:

    6-(4-fluorophenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound features a fluorophenyl group instead of a pyridine ring, which may alter its chemical and biological properties.

    3-[(4-Methylbenzyl)thio]-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: A similar compound with a slight variation in the position of the pyridine ring, potentially affecting its reactivity and interactions.

Properties

Molecular Formula

C23H19N5OS

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C23H19N5OS/c1-15-6-8-16(9-7-15)14-30-23-26-22-20(27-28-23)18-4-2-3-5-19(18)25-21(29-22)17-10-12-24-13-11-17/h2-13,21,25H,14H2,1H3

InChI Key

GYSINSDVSAXSNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=NC=C5)N=N2

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=NC=C5)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.